![molecular formula C8H5BrClNO2 B2953336 6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one CAS No. 880545-25-5](/img/structure/B2953336.png)
6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one
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Description
6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one is a heterocyclic compound . It is a building block used in the construction of pyrimidinyl substituted benzoxazinones, small molecule rennin inhibitors .
Molecular Structure Analysis
The molecular formula of 6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one is C8H5BrClNO2 . The InChI Key is GDWSWKKSEYXCQB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one include a molecular weight of 262.49 .Scientific Research Applications
Synthesis and Antimicrobial Activity
6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one serves as a precursor in the synthesis of quinazolinones, which have shown antimicrobial properties. Specifically, its derivatives have been synthesized and evaluated for their effectiveness against various microorganisms, indicating its role in the development of new antimicrobial agents (Patel, Mistry, & Desai, 2006).
Hypolipidemic Properties
Research has identified derivatives of 6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one with significant hypolipidemic, hypotriglyceridemic, and high-density-lipoprotein elevating properties. These findings suggest its potential application in the treatment of hyperlipidemia and associated conditions (Fenton et al., 1989).
Role in Dopamine Receptor Ligand Synthesis
The compound has been used in the synthesis of dopamine receptor ligands, offering insights into the development of new antipsychotic medications. The research demonstrates its utility in exploring the pharmacological landscape of D1 dopamine receptor affinity and selectivity (Neumeyer et al., 1991).
Application in Molecular Synthesis
6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one is instrumental in the synthesis of complex molecules, demonstrating its versatility in organic chemistry. This includes the preparation of phenoxo-bridged dicopper(II) complexes with unique spectral, electrochemical, and magnetic properties, which are of interest in materials science and catalysis (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Antiviral and Cytotoxic Activity
Derivatives of 6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one have been synthesized and tested for their antiviral and cytotoxic activities. This research contributes to the development of new therapeutic agents against viral infections (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
properties
IUPAC Name |
6-bromo-7-chloro-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWSWKKSEYXCQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one |
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